5,7-Dibromo-2-methylquinolin-8-yl pyrrolidine-1-carboxylate
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Overview
Description
5,7-Dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate is a complex organic compound known for its unique chemical structure and properties It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine atoms at positions 5 and 7, a methyl group at position 2, and a pyrrolidinecarboxylate group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the bromination of 2-methylquinoline to introduce bromine atoms at positions 5 and 7. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The resulting 5,7-dibromo-2-methylquinoline is then subjected to further reactions to introduce the pyrrolidinecarboxylate group at position 1.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
5,7-Dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the pyrrolidinecarboxylate group can influence its binding affinity and specificity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity by generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-2-methyl-8-quinolinol: Similar structure but with chlorine atoms instead of bromine.
2-Methyl-8-quinolinamine: Lacks the bromine atoms and pyrrolidinecarboxylate group.
5,7-Dibromo-8-quinolinyl 4-nitrobenzoate: Contains a nitrobenzoate group instead of the pyrrolidinecarboxylate group.
Uniqueness
5,7-Dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate is unique due to the specific combination of bromine atoms, a methyl group, and a pyrrolidinecarboxylate group on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14Br2N2O2 |
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Molecular Weight |
414.09 g/mol |
IUPAC Name |
(5,7-dibromo-2-methylquinolin-8-yl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H14Br2N2O2/c1-9-4-5-10-11(16)8-12(17)14(13(10)18-9)21-15(20)19-6-2-3-7-19/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
OQJCYZUKVGVFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N3CCCC3)Br)Br |
Origin of Product |
United States |
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